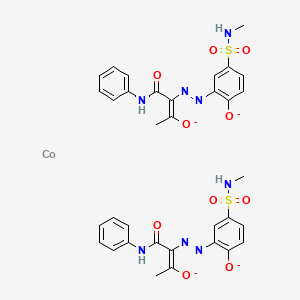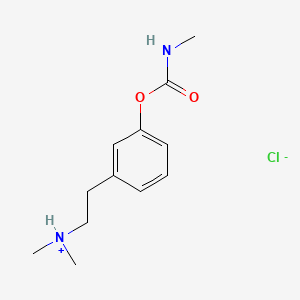
3-Methyltriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyltriacontane: is an organic compound with the molecular formula C31H64 . It is a long-chain hydrocarbon, specifically a methylated derivative of triacontane. This compound is characterized by its high molecular weight and low reactivity, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyltriacontane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of triacontane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation .
Industrial Production Methods: In industrial settings, this compound is often produced through the fractional distillation of petroleum. The process involves the separation of long-chain hydrocarbons from crude oil, followed by further purification and methylation to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyltriacontane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions:
Halogenation: Reacts with halogens (e.g., chlorine, bromine) in the presence of UV light to form halogenated derivatives.
Hydrogenation: Can be hydrogenated using hydrogen gas and a metal catalyst (e.g., palladium) to produce fully saturated hydrocarbons.
Major Products:
Halogenated Derivatives: Formed through halogenation reactions.
Hydrogenated Products: Result from hydrogenation, leading to more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyltriacontane is used as a reference compound in gas chromatography due to its well-defined retention time. It is also employed in the study of hydrocarbon behavior and properties .
Biology: In biological research, this compound is investigated for its role in the cuticular waxes of plants and insects. It is a component of the protective wax layer that helps prevent water loss and provides resistance to environmental stress .
Industry: In the industrial sector, this compound is utilized as a lubricant and in the production of specialty chemicals. Its stability and low reactivity make it suitable for use in high-temperature and high-pressure environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Triacontane (C30H62): A straight-chain hydrocarbon with similar physical properties but lacks the methyl group at the third carbon.
Tritriacontane (C33H68): A longer-chain hydrocarbon with similar applications but different molecular weight and chain length.
Uniqueness: 3-Methyltriacontane’s uniqueness lies in its specific methylation, which slightly alters its physical properties and reactivity compared to its non-methylated counterparts. This modification can influence its behavior in various applications, making it a valuable compound for specific research and industrial purposes .
Eigenschaften
| 72227-01-1 | |
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
3-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3 |
InChI-Schlüssel |
NXCMTLDSKYDELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













